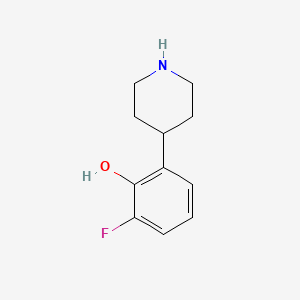

2-Fluoro-6-(piperidin-4-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14FNO |

|---|---|

Molekulargewicht |

195.23 g/mol |

IUPAC-Name |

2-fluoro-6-piperidin-4-ylphenol |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(11(10)14)8-4-6-13-7-5-8/h1-3,8,13-14H,4-7H2 |

InChI-Schlüssel |

RLZWUORYUOOZED-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2=C(C(=CC=C2)F)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Fluoro 6 Piperidin 4 Yl Phenol

Strategies for the Construction of the 2-Fluoro-6-substituted Phenol (B47542) Moiety

Synthesis of Fluorinated Phenol Precursors

The direct synthesis of fluorinated phenols often involves electrophilic or nucleophilic fluorination reactions. One approach involves the use of reagents like Selectfluor™ in combination with Et3N•3HF on α-diazocyclohexenones, which, after HF elimination and tautomerization, yield ortho-fluorophenols regioselectively. nih.gov Alternatively, bromine electrophiles such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be used with a fluoride (B91410) source like Et3N•3HF to produce the desired o-fluorophenol, albeit sometimes in lower yields. nih.gov Another method for generating aryl fluorides is through deoxyfluorination of phenols using reagents like PhenoFluor. orgsyn.org While effective, the cost of such reagents can be a consideration. orgsyn.org More traditional methods, such as the Sandmeyer-type reaction, can also be employed to introduce a fluorine atom onto an aromatic ring. organic-chemistry.org

The choice of method often depends on the desired regioselectivity and the compatibility of the reagents with other functional groups present on the molecule. For instance, electrophilic fluorination of phenols can sometimes lead to a mixture of ortho and para isomers. nih.gov

Ortho-Functionalization Approaches to Fluorophenols

Once a 2-fluorophenol (B130384) precursor is obtained, the next step is the introduction of a substituent at the ortho position. This can be achieved through various C-H functionalization strategies. Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides has been shown to be an effective method for the chemodivergent assembly of ortho-functionalized phenols. nih.gov This approach allows for the introduction of various groups, including linear dienyl, cyclopropyl, or allyl ether groups. nih.gov

Another strategy involves the use of directing groups to guide the functionalization to the ortho position. For example, N-phenoxy amide directing groups can be used in transition-metal-catalyzed C-H functionalization reactions to install substituents at the desired position. nih.gov Iron-catalyzed ortho-selective functionalization of phenols has also been reported as a straightforward method to introduce specific skeletons. tr-epr.com Furthermore, cooperative dual catalysis systems, for instance using a Lewis acid and a metal catalyst, can achieve selective ortho-alkylation of phenols. acs.org

Table 1: Comparison of Ortho-Functionalization Methods for Phenols

| Method | Catalyst/Reagent | Key Features |

| Rh(III)-Catalyzed C-H Activation | [Cp*RhCl2]2 | Chemodivergent synthesis of various ortho-substituted phenols. nih.gov |

| N-Phenoxy Amide Directed Functionalization | Transition Metals (Rh, Pd, Ir, Co, Ru) | Directs functionalization to the ortho position. nih.gov |

| Iron-Catalyzed Functionalization | Iron Catalyst | Straightforward route to specific ortho-functionalized skeletons. tr-epr.com |

| Cooperative Dual Catalysis | Lewis Acid/Metal Catalyst | Selective ortho-alkylation of phenols. acs.org |

Methodologies for the Synthesis of 4-Substituted Piperidine (B6355638) Derivatives

The piperidine ring is a common scaffold in many biologically active molecules. Its synthesis, particularly with substitution at the 4-position, has been extensively studied.

Classical and Contemporary Approaches to Piperidine Ring Formation

Classical methods for piperidine synthesis often involve the reduction of corresponding pyridine (B92270) precursors. dtic.mil Catalytic hydrogenation using catalysts like nickel is a common approach. dtic.mil Another well-established method is the Mannich condensation, which involves the reaction of an aldehyde, an amine, and a compound with an active hydrogen. chemrevlett.com

More contemporary methods offer greater efficiency and control. For instance, 4-piperidones, which are valuable intermediates for 4-substituted piperidines, can be synthesized through the Dieckmann condensation of a diester formed from a primary amine and two moles of an alkyl acrylate. dtic.mil Gold-catalyzed annulation procedures have also been developed for the direct assembly of piperidines. ajchem-a.com Furthermore, four-component reactions can provide a stereoselective route to highly substituted piperidines. researchgate.net

Stereoselective Synthesis of Substituted Piperidines

Controlling the stereochemistry of substituents on the piperidine ring is often crucial for biological activity. Several stereoselective methods have been developed. A hydrogen-borrowing [5+1] annulation method using an iridium(III) catalyst allows for the stereoselective synthesis of substituted piperidines. nih.gov Palladium-catalyzed cascade reactions, including the hydrogenation of pyridines, can also be performed stereoselectively. nih.gov

Anion Relay Chemistry (ARC) offers a modular approach to access all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov This method involves a Type II ARC tactic followed by intramolecular SN2 cyclization and further modifications. nih.gov The use of chiral auxiliaries or catalysts in classical reactions like the Mannich condensation can also induce stereoselectivity.

Table 2: Selected Methods for Piperidine Synthesis

| Method | Key Features |

| Pyridine Reduction | A classical and straightforward method. dtic.mil |

| Mannich Condensation | A versatile method for forming C-C bonds and the piperidine ring. chemrevlett.com |

| Dieckmann Condensation | Leads to the formation of 4-piperidones, key intermediates. dtic.mil |

| Gold-Catalyzed Annulation | A modern approach for direct piperidine assembly. ajchem-a.com |

| Hydrogen-Borrowing Annulation | A stereoselective method using an iridium catalyst. nih.gov |

| Anion Relay Chemistry (ARC) | A modular approach for synthesizing all stereoisomers. nih.gov |

Convergent and Divergent Approaches for Coupling Fluorophenol and Piperidine Scaffolds

The final stage in the synthesis of 2-Fluoro-6-(piperidin-4-yl)phenol involves coupling the two previously synthesized fragments. This can be achieved through either a convergent or a divergent strategy.

A divergent synthesis would start from a common intermediate that already contains either the fluorophenol or the piperidine core. The other ring system would then be constructed onto this intermediate. For example, one could start with a 2-fluorophenol derivative that has a suitable functional group at the 6-position, which can then be elaborated into the piperidine ring. This might involve a series of reactions to build the piperidine ring piece by piece. A diversity-oriented synthesis approach could also be considered, where a common scaffold is used to generate a library of related compounds, including the target molecule. nih.govresearchgate.net

Cross-Coupling Reactions in C-C and C-N Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. semanticscholar.org These reactions typically involve a metal catalyst, most commonly palladium or nickel, to couple an organometallic reagent with an organic halide or pseudohalide. nih.gov The versatility and functional group tolerance of these methods have made them indispensable in the synthesis of complex molecules, including pharmaceuticals. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are widely utilized for the synthesis of arylated piperidines and related structures. nih.govacs.org The Buchwald-Hartwig amination, for instance, is a prominent method for C-N bond formation between an aryl halide and an amine, such as piperidine. acs.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The choice of ligand is crucial for the reaction's efficiency and can be tuned to accommodate a wide range of substrates. nih.govbeilstein-journals.org For example, ligands like Xantphos have been successfully used in the coupling of N-substituted 4-bromo-7-azaindoles with various amines and phenols. beilstein-journals.org

In the context of synthesizing compounds like this compound, a plausible strategy would involve the coupling of a protected 4-halopiperidine with a suitably substituted fluorophenol derivative. Alternatively, a piperidine derivative could be coupled with a dihalo-fluorophenol, allowing for subsequent functionalization. The reaction conditions, including the catalyst, ligand, base, and solvent, are critical variables that require careful optimization to achieve high yields and selectivity. organic-chemistry.org High-throughput experimentation has emerged as a valuable tool for rapidly screening these variables to identify optimal conditions for challenging couplings, such as those involving five-membered (hetero)aromatic bromides and piperidine-based nucleophiles. acs.org

| Catalyst System | Substrates | Product Type | Ref. |

| Pd(OAc)2 / Xantphos / Cs2CO3 | N-substituted 4-bromo-7-azaindole, Amines/Amides | C-N coupled products | beilstein-journals.org |

| Pd(OAc)2 / Xantphos / K2CO3 | N-substituted 4-bromo-7-azaindole, Phenols | C-O coupled products | beilstein-journals.org |

| PdCl2(o-tolyl3P)2 | Aryl Halide, Amine | N-Aryl Amine | acs.org |

This table summarizes representative palladium-catalyzed cross-coupling reactions relevant to the formation of C-N and C-O bonds in aromatic systems.

Nickel-Catalyzed Cross-Coupling and C-F Bond Activation

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. nih.gov A significant area where nickel catalysts excel is in the activation of typically unreactive C-F bonds. nih.govresearchgate.net This capability is particularly relevant for the synthesis of fluorinated aromatic compounds. The reaction of [Ni(Mes2Im)2] with polyfluorinated arenes, for example, leads to the formation of nickel fluoroaryl fluoride complexes, demonstrating the feasibility of C-F bond activation. rsc.org

Nickel-catalyzed methods can facilitate the Csp2-Csp3 bond formation between an aryl fluoride and an alkyl coupling partner. nih.gov For the synthesis of this compound, this could involve the coupling of a fluorinated phenol derivative with an organozinc reagent derived from piperidine. These reactions often proceed under mild conditions and tolerate a variety of functional groups. nih.gov The use of N-heterocyclic carbene (NHC) ligands with nickel has been shown to be effective in promoting C-F bond activation. rsc.org

| Catalyst | Reactants | Bond Formed | Key Feature | Ref. |

| Nickel complex | Fluoroarene, Organozinc reagent | Csp2-Csp3 | C-F bond activation | nih.gov |

| [Ni(Mes2Im)2] | Polyfluorinated arene | C-F | Formation of Ni-fluoroaryl complexes | rsc.org |

| Nickel(II) complexes | Benzene (B151609), H2O2 | C-O | Direct hydroxylation | rsc.org |

This table highlights examples of nickel-catalyzed reactions, including C-F bond activation and direct hydroxylation, which are pertinent to phenol synthesis.

Radical Cross-Coupling Approaches

Radical cross-coupling reactions have emerged as a powerful strategy for forming C-C bonds, particularly for accessing sp3-rich scaffolds. nih.gov These methods often involve the generation of a radical intermediate, which then participates in the coupling event. nih.gov Nickel-catalyzed radical cross-coupling has been successfully employed using sulfones to activate the alkyl coupling partner for reaction with aryl zinc reagents. nih.gov This approach is particularly advantageous for preparing fluorinated molecules. nih.gov

In the context of phenol synthesis, metal-free oxidative cross-coupling reactions have been developed. researchgate.netresearchgate.net For instance, the reaction of phenols with various nucleophiles can be mediated by a sulfoxide, which inverts the reactivity of the phenol. researchgate.net Another approach involves the cross-dehydrogenative coupling of phenols with other arenes, often using an oxidant. rsc.org These radical-based methods offer alternative pathways that can sometimes overcome the limitations of traditional transition metal-catalyzed reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, especially those bearing strong electron-withdrawing groups or certain halogens like fluorine. mdpi.comlibretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving a Meisenheimer complex intermediate. libretexts.org Fluorine is an excellent leaving group for SNAr, making this reaction highly suitable for the synthesis of fluorinated aromatic compounds. nih.gov

The synthesis of this compound could potentially be achieved via an SNAr reaction where a piperidine nucleophile displaces a suitable leaving group on a difluoro- or otherwise activated fluorophenol precursor. The reactivity of the fluoroarene is a key factor, with electron-deficient arenes being more susceptible to nucleophilic attack. nih.govnih.gov Recent advancements have enabled SNAr reactions on unactivated fluoroarenes through photoredox catalysis, expanding the scope of this transformation. nih.gov The choice of base and solvent is also critical for the success of SNAr reactions. mdpi.comacs.org For example, in the synthesis of 5-Fluoro-6-(substitutedphenyl-piperazin-1-yl)-benzoxazoles, aryl piperazines were reacted with 5-Chloro-4-fluoro-2-nitro-phenol in refluxing toluene (B28343) or chlorobenzene. mdpi.com

| Reactants | Key Condition | Product Type | Ref. |

| Fluoro- or Chloroarenes, N-H containing compounds | Base-promoted | N-Aryl compounds | mdpi.com |

| Unactivated Fluoroarenes, Nucleophiles (azoles, amines, etc.) | Organic Photoredox Catalysis | Functionalized arenes | nih.gov |

| Polyfluoroarenes, Phenothiazine | Mild Base | 10-Phenylphenothiazine derivatives | nih.gov |

| Carbohydrate alcohols, Fluorinated (hetero)aromatics | KHMDS | Carbohydrate-aryl ethers | acs.org |

This table presents various SNAr reactions, highlighting the diversity of substrates and conditions used to form C-N and C-O bonds with fluorinated aromatic compounds.

Chemo- and Regioselective Functionalization

The selective functionalization of a molecule with multiple reactive sites is a significant challenge in organic synthesis. For a molecule like this compound, achieving chemo- and regioselectivity is crucial. This involves directing a reaction to a specific functional group or a particular position on the aromatic ring. The inherent reactivity of the phenol's hydroxyl group and the different positions on the aromatic ring (ortho, meta, para) often leads to mixtures of products. rsc.org

The hydroxyl group of a phenol can direct incoming electrophiles primarily to the ortho and para positions. rsc.org However, achieving exclusive selectivity can be difficult. Strategies to control regioselectivity include the use of directing groups or carefully chosen catalysts. For instance, a metal-free, highly regioselective oxidative arylation of fluorophenols has been described where the position of the fluorine atom controls the outcome of the arylation. nih.gov Similarly, in the functionalization of tetrafluorinated BOPYPY dyes, the F2 atom is consistently substituted regioselectively, unless a thiophenol group at the α-position directs the substitution to the F4 position through π-π stacking interactions. nih.gov The cleavage of C-O bonds in phenol derivatives also offers a strategic advantage for cross-coupling reactions, as the reactivity can be orthogonal to that of aryl halides, allowing for sequential couplings. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of piperidine-containing compounds, several green approaches are being explored. ajchem-a.comresearchgate.net These include the use of more environmentally benign solvents, catalysts, and reaction conditions. unibo.it

For instance, efforts have been made to replace hazardous solvents and reagents in solid-phase peptide synthesis, a field that often utilizes piperidine. rsc.org The development of catalytic methods that use earth-abundant metals like nickel and iron instead of precious metals like palladium is a key aspect of green chemistry. nih.govrsc.org Furthermore, reactions that proceed in water or under solvent-free conditions are highly desirable. ajchem-a.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing waste and energy consumption. ajchem-a.com While specific green chemistry approaches for the synthesis of this compound are not extensively documented, the general principles of using less toxic reagents, minimizing waste, and employing catalytic methods are applicable and represent an important direction for future research. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoro 6 Piperidin 4 Yl Phenol and Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and conformational preferences of 2-Fluoro-6-(piperidin-4-yl)phenol in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the piperidine (B6355638) ring protons, and the hydroxyl and amine protons. The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent protons and the additional splitting from the fluorine atom. Based on data from analogs like 2-fluorophenol (B130384), the aromatic protons are expected to resonate in the range of δ 6.8-7.2 ppm. For instance, in 2-fluorophenol, multiplets are observed between δ 7.02-7.11 ppm and δ 6.85-6.89 ppm. rsc.org The piperidine ring protons would show characteristic signals in the aliphatic region, typically between δ 1.5 and δ 3.5 ppm. The protons on the carbons adjacent to the nitrogen (C2' and C6') would appear further downfield due to the deshielding effect of the nitrogen atom. The proton at the C4' position, attached to the phenyl ring, would likely be a multiplet around δ 2.6-2.8 ppm, as seen in 4-phenylpiperidine. chemicalbook.com The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The phenolic -OH signal could be expected in the range of δ 5.0-6.0 ppm in a non-polar solvent like CDCl₃. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon atoms of the phenyl ring would show signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine (C2) would exhibit a large one-bond C-F coupling constant, and its chemical shift would be significantly influenced by the fluorine's electronegativity, likely appearing around δ 150-153 ppm (d, ¹JCF). rsc.org The carbon bearing the hydroxyl group (C1) would also be downfield, in the range of δ 143-145 ppm. The other aromatic carbons would appear at chemical shifts predicted by the additive effects of the fluoro, hydroxyl, and piperidinyl substituents. For comparison, the carbon signals for 2-fluorophenol appear at δ 152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, and 115.55 ppm. rsc.org The piperidine carbons would resonate in the aliphatic region, with the C4' carbon appearing around δ 40-45 ppm and the other piperidine carbons at higher field.

Conformational Analysis: The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocyclic systems. nih.govnih.gov The orientation of the 2-fluorophenyl group at the C4' position of the piperidine ring can be either axial or equatorial. The equatorial position is generally favored to minimize steric hindrance. researchgate.net The coupling constants between the piperidine protons, particularly the vicinal coupling constants (³JHH), can provide definitive evidence for the chair conformation and the substituent's orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.2 (m) | - | Complex multiplet pattern expected. |

| Piperidine-H (axial/equatorial) | 1.5 - 3.5 (m) | - | Signals for C2', C3', C5', C6' protons. |

| Piperidine-H (C4') | 2.6 - 2.8 (m) | - | Methine proton at the junction. |

| OH | 5.0 - 6.0 (br s) | - | Solvent and concentration dependent. |

| NH | 1.5 - 2.5 (br s) | - | Solvent and concentration dependent. |

| Aromatic C-F | - | 150 - 153 (d, ¹JCF) | Large C-F coupling. |

| Aromatic C-OH | - | 143 - 145 | |

| Other Aromatic C | - | 115 - 130 | |

| Piperidine C4' | - | 40 - 45 | |

| Other Piperidine C | - | 25 - 50 |

Predicted values are based on data from analogs such as 2-fluorophenol and 4-phenylpiperidine.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and probing intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group, likely broadened due to hydrogen bonding. mdpi.com The N-H stretching vibration of the piperidine ring would also appear in this region, typically as a sharper band around 3300-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong absorption due to the C-F stretching vibration is anticipated in the range of 1200-1300 cm⁻¹. researchgate.net The C-O stretching of the phenol (B47542) group would likely be found around 1200-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The C-H stretching vibrations will also be visible. Non-polar bonds, which are weak in the IR spectrum, can be strong in the Raman spectrum. For instance, the C-C backbone vibrations of the piperidine ring may be more prominent in the Raman spectrum. The symmetric stretching of the aromatic ring is expected to produce a strong Raman band.

Intermolecular Interactions: The position and shape of the O-H and N-H stretching bands in the FT-IR spectrum can provide insights into the nature and strength of intermolecular hydrogen bonding in the solid state or in concentrated solutions. Broadening of these bands suggests the presence of strong hydrogen bonds.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| O-H stretch (Phenol) | 3200-3600 (broad) | Weak | Broad due to hydrogen bonding. |

| N-H stretch (Piperidine) | 3300-3400 (sharp) | Moderate | |

| Aromatic C-H stretch | 3000-3100 | Strong | |

| Aliphatic C-H stretch | 2850-2960 | Strong | |

| Aromatic C=C stretch | 1450-1600 | Strong | Multiple bands expected. |

| C-F stretch | 1200-1300 | Moderate | Strong in IR. |

| C-O stretch (Phenol) | 1200-1260 | Moderate |

Predicted frequencies are based on data from analogs such as 2,3-difluorophenol (B1222669) and 4-phenylpiperidine. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the substituted benzene (B151609) ring. Phenol itself exhibits a primary absorption band (π → π* transition) around 275 nm. docbrown.info The presence of the fluorine atom and the piperidinyl group as substituents will influence the position and intensity of this absorption maximum (λmax).

The fluorine atom, being an auxochrome, is likely to cause a slight bathochromic (red) shift of the absorption bands. The piperidinyl group, with its non-bonding electrons on the nitrogen atom, can also interact with the π-system of the benzene ring, potentially leading to further shifts in the absorption maxima. An additional, weaker band (n → π* transition) might be observed at a longer wavelength. The exact λmax and molar absorptivity (ε) would depend on the solvent used, as solvatochromic effects can alter the energy levels of the electronic states. For instance, studies on substituted phenols have shown that the electronic spectra are sensitive to the solvent polarity. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π* | 275 - 285 | Primary absorption band, influenced by substituents. |

| n → π* | 300 - 340 | Weaker band, may not always be prominent. |

Predicted values are based on data from phenol and substituted phenols. docbrown.info

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Intermolecular Interaction Network Elucidation

The elucidation of the intermolecular interaction network is a key outcome of a crystal structure analysis. For this compound, a rich network of non-covalent interactions is anticipated.

Hydrogen Bonding: The most significant interactions are expected to be hydrogen bonds. The phenolic hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of a neighboring piperidine ring (O-H···N) or to the fluorine atom (O-H···F). The piperidine N-H group can also act as a hydrogen bond donor to the phenolic oxygen or the fluorine atom of another molecule (N-H···O or N-H···F). These hydrogen bonds can lead to the formation of various supramolecular motifs, such as chains, dimers, or more complex three-dimensional networks. nih.gov

π-Interactions: The aromatic ring can participate in π-π stacking interactions, where the rings of adjacent molecules are arranged in a face-to-face or offset fashion. C-H···π interactions, where a C-H bond from the piperidine ring or another part of the molecule interacts with the electron-rich face of the phenyl ring, are also plausible.

The combination of these interactions will dictate the final crystal structure and influence the material's physical properties, such as melting point and solubility. The analysis of crystal structures of similar compounds, such as piperidinium (B107235) salts and other piperidine derivatives, reveals that hydrogen bonding and C-H···π interactions are common and critical in stabilizing the crystal lattice. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Piperidin 4 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods can predict a wide range of properties without the need for laboratory experiments.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Fluoro-6-(piperidin-4-yl)phenol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the lowest energy conformation of the molecule.

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. Studies on similar compounds, like fluorinated piperidines and phenols, have successfully used DFT to elucidate their structural and electronic characteristics. nih.govd-nb.infonih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, FMO analysis would predict the sites most susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, which are prone to electrophilic attack, whereas the LUMO is found on electron-deficient areas, the sites for nucleophilic attack. This type of analysis has been instrumental in understanding the reactivity of various piperidine (B6355638) and phenol (B47542) derivatives. researchgate.netekb.eg

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates areas of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas of neutral potential.

For this compound, an MEP map would highlight the electronegative fluorine and oxygen atoms as regions of negative potential and the hydrogen atoms of the phenol and piperidine amine group as areas of positive potential. This information is critical for understanding hydrogen bonding and other non-covalent interactions.

Conformational Analysis and Potential Energy Surfaces (PES)

The presence of the flexible piperidine ring in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. A Potential Energy Surface (PES) is a multi-dimensional plot that maps the energy of a molecule as a function of its geometry.

By calculating the PES, researchers can identify the most stable conformers (local minima on the surface) and the energy barriers to interconversion between them (saddle points). This analysis is crucial for understanding how the molecule behaves in different environments and how its shape influences its biological activity. Studies on fluorinated piperidines have shown that the position of the fluorine atom can significantly influence the preferred conformation of the piperidine ring. nih.govd-nb.infonih.gov

Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of this compound are governed by a network of intramolecular and intermolecular interactions. Intramolecular interactions, such as hydrogen bonds between the phenolic hydroxyl group and the piperidine nitrogen, can significantly influence the molecule's conformation.

Intermolecular interactions determine how the molecules pack together in the solid state and how they interact with solvents and biological targets. For this compound, key intermolecular interactions would include hydrogen bonding involving the phenol and piperidine groups, as well as dipole-dipole interactions arising from the polar C-F and C-O bonds. Computational methods can quantify the strength and nature of these interactions, providing a deeper understanding of the compound's physical properties.

Hydrogen Bonding Characteristics

Hydrogen bonding plays a crucial role in defining the structure and properties of this compound, which possesses both hydrogen bond donors (the phenolic hydroxyl group and the piperidine N-H group) and acceptors (the oxygen of the hydroxyl group, the nitrogen of the piperidine ring, and the fluorine atom). Any molecule with a hydrogen atom attached directly to an oxygen or a nitrogen atom is capable of forming hydrogen bonds. libretexts.org These interactions, although relatively weak, are numerous and collectively contribute to the stability of protein structures and influence the boiling points of molecules. libretexts.org

In this compound, the primary hydrogen bonds are expected to be of the O-H···N, N-H···O, and O-H···O types. The presence of the piperidine ring and the phenolic hydroxyl group allows for the formation of a network of intermolecular hydrogen bonds, which can significantly influence the crystal packing and the physical properties of the compound. Theoretical studies on similar molecules, such as 2,2,6,6-tetramethylpiperidine-N-oxyl radical, have explored the competition between hydrogen and halogen bonding. ustc.edu.cn In the case of this compound, intramolecular hydrogen bonds, for instance between the phenolic hydroxyl group and the nitrogen of the piperidine ring, may also occur, contributing to the conformational stability of the molecule. nih.gov

The strength of these hydrogen bonds can be evaluated using computational methods like Density Functional Theory (DFT), which can calculate interaction energies and geometric parameters. A representative table of typical hydrogen bond lengths and energies is provided below, based on general chemical principles.

| Hydrogen Bond Type | Donor | Acceptor | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |

| O-H···N | Phenolic OH | Piperidine N | 2.7 - 3.1 | 4 - 8 |

| N-H···O | Piperidine NH | Phenolic O | 2.8 - 3.2 | 3 - 7 |

| O-H···O | Phenolic OH | Phenolic O | 2.6 - 3.0 | 5 - 10 |

| N-H···F | Piperidine NH | Fluorine | 2.9 - 3.3 | 1 - 3 |

| O-H···F | Phenolic OH | Fluorine | 2.8 - 3.2 | 2 - 5 |

Note: The data in this table are representative values for the types of hydrogen bonds listed and are not specific experimental or calculated values for this compound.

Halogen Bonding and Fluorine-Specific Interactions (C-F...H-C)

Computational studies on fluorinated compounds have shown that fluorine substitution can significantly alter molecular properties. researchgate.net The C-F bond is highly polarized, and the fluorine atom can act as a weak hydrogen bond acceptor. The interaction energies of these C-F···H-C bonds are typically low but can be collectively significant in determining the molecular conformation and crystal structure.

The following table summarizes the characteristics of halogen and fluorine-specific interactions expected in this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| C-F···H-C | C-F | C-H | 3.0 - 3.5 | 0.5 - 1.5 |

| C-F···π | C-F | Phenyl Ring | 3.2 - 3.7 | 1.0 - 2.0 |

Note: The data in this table are representative values based on general principles of halogen bonding and are not specific to this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the key intermolecular contacts and their relative contributions to the crystal packing. nih.gov For piperidine derivatives, Hirshfeld surface analysis has revealed that H···H, H···C/C···H, and H···O/O···H contacts are often the most significant contributors to the crystal packing. nih.goviucr.org

In the case of this compound, the Hirshfeld surface would be expected to show significant contributions from H···H contacts due to the abundance of hydrogen atoms in the molecule. The presence of the phenolic hydroxyl and piperidine N-H groups would lead to distinct red regions on the dnorm surface, indicative of strong H···O and H···N hydrogen bonds. Furthermore, the fluorine atom would contribute to H···F/F···H contacts. nih.goviucr.org The analysis of the 2D fingerprint plots derived from the Hirshfeld surface allows for a quantitative breakdown of these interactions.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented below. nih.goviucr.org

| Intermolecular Contact | Typical Percentage Contribution |

| H···H | 45 - 55% |

| H···C/C···H | 15 - 25% |

| H···O/O···H | 10 - 20% |

| H···F/F···H | 5 - 15% |

| H···N/N···H | 5 - 10% |

Note: This table presents an estimated percentage contribution of various intermolecular contacts for this compound based on published data for structurally related compounds. nih.goviucr.org

Prediction and Analysis of Spectroscopic Properties (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods, particularly DFT, are widely used to predict and analyze the spectroscopic properties of molecules. researchgate.netbohrium.com These simulations provide valuable information for the interpretation of experimental spectra and can aid in the structural elucidation of new compounds.

Simulated NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. bohrium.com DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. For this compound, the calculated NMR spectra would help in assigning the signals to specific protons and carbons in the molecule. The chemical shifts would be influenced by the electron-withdrawing fluorine atom and the anisotropic effects of the phenyl ring. Online tools and specialized software can be used to predict NMR spectra from a given molecular structure. nmrdb.org

Simulated IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. chemrxiv.org DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental IR spectra. researchgate.net For this compound, characteristic vibrational bands would include the O-H and N-H stretching frequencies, C-H stretching of the aromatic and piperidine rings, C-O stretching, and the C-F stretching frequency. Comparing the simulated and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, as these can cause shifts in the vibrational frequencies. researchgate.netresearchgate.net

Simulated UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions. nih.govyoutube.com For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the phenyl ring. The position of the absorption maxima (λmax) would be influenced by the substituents on the ring, namely the hydroxyl, fluoro, and piperidinyl groups.

A summary of the expected spectroscopic data for this compound is provided in the table below, based on typical values for similar functional groups.

| Spectroscopic Technique | Group/Transition | Expected Chemical Shift (ppm) or Wavenumber (cm-1) or Wavelength (nm) |

| 1H NMR | Phenolic O-H | 8.0 - 10.0 |

| Aromatic C-H | 6.5 - 7.5 | |

| Piperidine N-H | 1.5 - 3.0 | |

| Piperidine C-H | 1.5 - 3.5 | |

| 13C NMR | Aromatic C-OH | 150 - 160 |

| Aromatic C-F | 155 - 165 (with C-F coupling) | |

| Aromatic C | 110 - 140 | |

| Piperidine C | 30 - 50 | |

| IR | O-H Stretch | 3200 - 3600 |

| N-H Stretch | 3100 - 3500 | |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2800 - 3000 | |

| C=C Aromatic Stretch | 1450 - 1600 | |

| C-F Stretch | 1000 - 1400 | |

| UV-Vis | π-π* Transition | 260 - 290 |

Note: The data in this table are representative values and are not specific experimental or calculated values for this compound.

Chemical Reactivity and Functionalization Strategies of 2 Fluoro 6 Piperidin 4 Yl Phenol

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-Fluoro-6-(piperidin-4-yl)phenol is a prime site for modification, allowing for the synthesis of ethers and esters. These modifications can significantly impact the compound's properties, such as lipophilicity and metabolic stability.

Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a suitable base, reacts with an alkyl halide. nih.gov The choice of base and solvent is crucial to ensure selective O-alkylation over N-alkylation of the piperidine (B6355638) nitrogen.

| Reagent | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetone | 2-Fluoro-6-(piperidin-4-yl)anisole |

| Benzyl (B1604629) bromide | NaH | THF | 2-(Benzyloxy)-1-fluoro-3-(piperidin-4-yl)benzene |

| Ethyl bromoacetate | Cs₂CO₃ | DMF | Ethyl 2-(2-fluoro-6-(piperidin-4-yl)phenoxy)acetate |

Esterification: The phenolic hydroxyl can be readily acylated to form esters using various acylating agents such as acid chlorides or anhydrides in the presence of a base. researchgate.netnih.gov These reactions are typically high-yielding and can be performed under mild conditions.

| Reagent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | 2-Fluoro-6-(piperidin-4-yl)phenyl acetate |

| Benzoyl chloride | Pyridine (B92270) | Dichloromethane | 2-Fluoro-6-(piperidin-4-yl)phenyl benzoate |

| Acetic anhydride | DMAP (cat.) | Dichloromethane | 2-Fluoro-6-(piperidin-4-yl)phenyl acetate |

Transformations at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that can undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation. These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or through reductive amination. osti.gov Direct alkylation with alkyl halides in the presence of a base is a common method. nih.gov Reductive amination with aldehydes or ketones offers a versatile route to a wide range of N-substituted derivatives.

| Reagent | Conditions | Product |

| Benzyl bromide | K₂CO₃, Acetonitrile | 2-Fluoro-6-(1-benzylpiperidin-4-yl)phenol |

| 4-Fluorobenzaldehyde | NaBH(OAc)₃, DCE | 2-Fluoro-6-(1-(4-fluorobenzyl)piperidin-4-yl)phenol |

| Cyclohexanone | Ti(Oi-Pr)₄, NaBH₄ | 2-Fluoro-6-(1-cyclohexylpiperidin-4-yl)phenol |

N-Acylation: Acylation of the piperidine nitrogen is readily achieved using acid chlorides or anhydrides to form amides. nih.gov These reactions are generally efficient and provide stable derivatives.

| Reagent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | 1-(4-(3-Fluoro-2-hydroxyphenyl)piperidin-1-yl)ethan-1-one |

| Benzoyl chloride | Pyridine | Dichloromethane | (4-(3-Fluoro-2-hydroxyphenyl)piperidin-1-yl)(phenyl)methanone |

| Benzenesulfonyl chloride | NaOH (aq) | Dichloromethane | 4-(3-Fluoro-2-hydroxyphenyl)-1-(phenylsulfonyl)piperidine |

N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be accomplished through Buchwald-Hartwig amination, a powerful cross-coupling reaction. nih.gov

| Reagent | Catalyst | Ligand | Base | Solvent | Product |

| Bromobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene (B28343) | 2-Fluoro-6-(1-phenylpiperidin-4-yl)phenol |

| 4-Chloropyridine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 2-Fluoro-6-(1-(pyridin-4-yl)piperidin-4-yl)phenol |

Functionalization of the Piperidine Ring (e.g., C-H functionalization, substitution patterns)

Direct functionalization of the C-H bonds of the piperidine ring is a modern and efficient strategy to introduce molecular complexity. researchgate.netmdpi.comencyclopedia.pub This approach avoids pre-functionalization and allows for the late-stage modification of the scaffold.

Recent advances in transition-metal catalysis have enabled the site-selective C-H functionalization of N-aryl piperidines. acs.org For 2-Fluoro-6-(1-aryl-piperidin-4-yl)phenol, it is conceivable that C-H activation could be directed to specific positions on the piperidine ring depending on the choice of catalyst and directing group on the nitrogen atom. nih.gov For instance, rhodium-catalyzed C-H insertion reactions could potentially introduce functional groups at the C2 or C4 positions. nih.gov

| Reaction Type | Catalyst/Reagent | Position | Functional Group Introduced |

| C-H Arylation | Pd(OAc)₂ / Aryl halide | C2/C6 | Aryl |

| C-H Alkylation | Rh₂(esp)₂ / Diazo compound | C2/C6 | Alkyl |

| C-H Amination | Fe(OTf)₂ / N-Fluorobenzenesulfonimide | C2/C6 | Amino |

Reactivity of the Fluoroaromatic Moiety

The fluorine atom on the aromatic ring influences its reactivity, primarily through its strong electron-withdrawing inductive effect. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) and directs metallation to the ortho position. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, particularly when the aromatic ring is further activated by electron-withdrawing groups. osti.govlibretexts.orgnih.govlibretexts.org While the phenol and piperidine moieties are not strongly activating for SNAr, under forcing conditions or with highly reactive nucleophiles, substitution of the fluorine atom may be possible.

| Nucleophile | Conditions | Product |

| Sodium methoxide | High Temperature, High Pressure | 2-Methoxy-6-(piperidin-4-yl)phenol |

| Ammonia | High Temperature, High Pressure | 2-Amino-6-(piperidin-4-yl)phenol |

| Thiophenol | Strong Base (e.g., NaH) | 2-(Phenylthio)-6-(piperidin-4-yl)phenol |

Directed ortho-Metalation (DoM): The hydroxyl group (or a protected derivative) can act as a directing group for ortho-lithiation. wikipedia.orgorganic-chemistry.orgbaranlab.orguwindsor.ca Treatment with a strong organolithium base would be expected to deprotonate the position ortho to the hydroxyl group (and meta to the piperidine), allowing for the introduction of various electrophiles.

| Base | Electrophile | Product |

| n-BuLi/TMEDA | CO₂ | 3-Fluoro-2-hydroxy-5-(piperidin-4-yl)benzoic acid |

| s-BuLi | I₂ | 2-Fluoro-6-iodo-3-(piperidin-4-yl)phenol |

| t-BuLi | Me₃SiCl | 2-Fluoro-6-(trimethylsilyl)-3-(piperidin-4-yl)phenol |

Bioisosteric Replacement Strategies Involving Fluorine

In medicinal chemistry, the fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group to modulate a compound's properties. researchgate.netresearchgate.nettandfonline.comblumberginstitute.orgsci-hub.se In the context of this compound, the fluorine atom can influence metabolic stability, receptor binding affinity, and brain penetration, which is particularly relevant for CNS drug discovery. researchgate.net

The replacement of fluorine with other groups can be a key strategy in lead optimization. For instance, replacing the fluorine with a hydrogen atom would provide a direct comparison to assess the impact of the fluorine on the biological activity and pharmacokinetic profile. Conversely, the introduction of a fluorine atom at other positions of the aromatic ring or the piperidine ring could be explored to fine-tune the molecule's properties.

| Original Group | Bioisosteric Replacement | Rationale |

| Fluorine | Hydrogen | Assess the contribution of fluorine to activity and properties. |

| Hydrogen (at other positions) | Fluorine | Enhance metabolic stability, modulate pKa, improve binding affinity. |

| Hydroxyl | Fluorine | Block metabolic oxidation, increase lipophilicity. |

Molecular Scaffold Design Principles for 2 Fluoro 6 Piperidin 4 Yl Phenol Derivatives

Rational Design of Derivatives Based on Structural Motifs

The rational design of derivatives of 2-Fluoro-6-(piperidin-4-yl)phenol is deeply rooted in structure-activity relationship (SAR) studies of related compounds. acs.orgencyclopedia.pubdrugdiscoverytrends.comnih.gov The core scaffold presents three primary regions for modification: the phenol (B47542) ring, the piperidine (B6355638) ring, and the linkage between them. Design strategies often focus on introducing substituents at these points to modulate biological activity and physicochemical properties.

Key structural motifs and design considerations include:

Substitution on the Phenol Ring: Introducing additional functional groups to the phenolic ring can alter its electronic properties and interaction with biological targets. Modifications often explore the impact of electron-withdrawing or electron-donating groups to fine-tune the phenol's acidity (pKa) or to introduce new hydrogen bonding capabilities.

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a critical handle for derivatization. Alkylation, arylation, or acylation at this position can significantly alter the molecule's polarity, lipophilicity, and steric bulk, which are crucial for optimizing pharmacokinetic profiles.

Substitution on the Piperidine Ring Carbons: Adding substituents to the carbon framework of the piperidine ring, particularly at the 2, 3, or 5 positions, can introduce chirality and create more complex three-dimensional shapes. This can lead to enhanced selectivity for specific biological targets. researchgate.net

The table below summarizes common derivatization strategies based on these structural motifs.

| Scaffold Position | Modification Strategy | Potential Impact |

| Phenol Ring | Introduction of halogens, alkyl, or alkoxy groups | Modulates electronic properties, pKa, and binding interactions |

| Piperidine Nitrogen | Alkylation, Acylation, Arylation | Alters polarity, lipophilicity, basicity, and steric profile |

| Piperidine Carbons | Introduction of alkyl or other functional groups | Creates stereocenters, enhances 3D complexity for improved target selectivity |

Influence of Fluorine Substitution on Molecular Conformation and Rigidity

Systematic studies on fluorinated piperidines have shown a strong preference for the fluorine atom to occupy an axial position on the ring, a phenomenon attributed to a combination of hyperconjugation and electrostatic interactions. nih.govrsc.org This axial preference can significantly restrict the conformational flexibility of the piperidine ring, effectively locking it into a more rigid chair conformation. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Several key interactions contribute to this effect:

Hyperconjugation: An interaction between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals can stabilize the axial conformation.

Electrostatic Interactions: Charge-dipole and dipole-dipole interactions involving the highly polarized C-F bond play a major role in determining the conformational equilibrium. nih.gov

Solvation Effects: The polarity of the solvent has been found to play a significant role, often further stabilizing the more polar axial conformer. nih.govrsc.org

The following table presents computational data on the conformational energy differences for related fluorinated piperidine systems, illustrating the energetic preference for the axial conformer.

| Compound System | Conformer | Free Enthalpy Difference (ΔG, kcal/mol) in Chloroform | Reference |

| 3-Fluoropiperidine (TFA-analogue) | Axial vs. Equatorial | -1.5 (Axial preferred) | nih.govrsc.org |

| 3,5-Difluoropiperidine (TFA-analogue) | Axial vs. Equatorial | -2.1 (Axial preferred) | nih.govrsc.org |

Note: Data is for analogous systems and illustrates the general principle of axial fluorine preference.

This fluorine-induced rigidity is a powerful tool in molecular design, allowing for the creation of scaffolds with well-defined three-dimensional structures.

Strategies for Modulating Electronic and Steric Properties

The chemical properties of this compound derivatives can be precisely tuned by modulating their electronic and steric characteristics. The strategic placement of fluorine is a primary method for this modulation.

Electronic Properties: The introduction of a fluorine atom ortho to the hydroxyl group significantly increases the acidity (lowers the pKa) of the phenol compared to its non-fluorinated counterpart. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting phenoxide anion. This principle, where fluorination is used to mimic other functional groups or alter acidity, is a common strategy in medicinal chemistry. acs.org For instance, a 2,6-difluorophenol (B125437) moiety has been used as a bioisostere for a carboxylic acid due to the significant reduction in the phenol's pKa. acs.org This modulation of acidity can be critical for optimizing interactions with biological targets or improving properties like solubility.

Steric Properties: While fluorine is relatively small (similar in size to a hydrogen atom), its substitution can still influence the steric environment of the molecule. More significant steric changes are achieved by introducing larger groups on either the phenol or piperidine rings. For example, adding bulky substituents to the piperidine nitrogen can shield parts of the molecule, influencing its interaction with metabolizing enzymes or target proteins. The choice of substituents allows for a graded modulation of the molecule's size and shape to fit specific binding pockets.

Scaffold Diversification through Late-Stage Functionalization

Late-stage functionalization (LSF) offers a powerful and efficient strategy for diversifying the this compound scaffold. drugdiscoverytrends.comresearchgate.net This approach involves modifying the core structure in the final steps of a synthesis, allowing for the rapid generation of a library of analogs from a common intermediate. drugdiscoverytrends.com This contrasts with de novo synthesis, where each new derivative must be built from the ground up.

For the this compound scaffold, LSF can be applied to both the phenol and piperidine moieties.

Phenol Ring Functionalization:

C-H Activation/Functionalization: The phenolic hydroxyl group can act as a directing group to guide the selective functionalization of the ortho C-H bonds. acs.orgnih.gov Palladium-catalyzed reactions, for example, can introduce new groups like alkenes at the position adjacent to the phenol. nih.gov This allows for the introduction of new carbon-carbon bonds under relatively mild conditions.

Deoxymethylation: For derivatives where the phenol is protected as a methyl ether, strategies exist for late-stage deoxymethylation to unmask the free phenol, which can be crucial for biological activity. rsc.org

Piperidine Ring Functionalization:

α-Amino C-H Functionalization: The nitrogen atom of the piperidine ring can direct reactions to the adjacent C-H bonds (the α-positions). Photoredox catalysis has emerged as a powerful tool for the α-C–H arylation of piperidines, allowing for the coupling of various aromatic and heteroaromatic groups. nih.gov

Remote C-H Functionalization: More advanced methods using specific directing groups can achieve functionalization at positions further from the nitrogen atom, such as the C4 position. acs.org This enables precise modification at nearly any position on the piperidine ring.

Saturation/Hydrogenation: In cases where the aromatic phenol ring of a precursor needs to be converted to a cyclohexanol, late-stage saturation methods using rhodium catalysis can be employed. acs.orgnih.gov This drastically increases the sp³ character of the molecule, which can improve properties like solubility and metabolic stability. acs.orgnih.gov

These LSF methods provide a versatile toolkit for rapidly exploring the chemical space around the core scaffold, accelerating the discovery of derivatives with optimized properties. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.